molecular formula C11H9ClO5 B044394 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- CAS No. 16281-39-3

1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-

Cat. No. B044394
CAS RN: 16281-39-3
M. Wt: 256.64 g/mol
InChI Key: OSFWJKYWJMZKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves reactions under specific conditions to yield the desired product. For instance, the practical synthesis of CCR5 antagonists, which might share structural similarities with the target compound, involves esterification and a Claisen type reaction, followed by a Suzuki−Miyaura reaction and subsequent hydrolysis and amidation steps to achieve the final product (Ikemoto et al., 2005). This example demonstrates the complexity and specificity required in the synthesis of advanced organic molecules.

Molecular Structure Analysis

Molecular structure determination is critical for understanding the compound's physical and chemical properties. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed for this purpose. For related compounds, crystal structure analysis has provided insights into the molecular configuration, intermolecular interactions, and overall geometry, which are essential for predicting reactivity and interactions with biological targets (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical behavior of 1H-2-Benzopyran derivatives often involves reactions that exploit the reactive sites present in the molecule, such as the carboxylic acid group, the hydroxyl group, and potential electrophilic sites. These sites facilitate reactions including esterification, amidation, and conjugation with other molecules, which can significantly alter the compound's properties and potential applications. A study on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones exemplifies the type of chemical transformations these compounds can undergo, leading to the formation of various derivatives with different properties (Şener et al., 2002).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. These properties are critical for determining the conditions under which the compound can be used, stored, and applied in various contexts. Studies on similar compounds provide valuable data on these properties, facilitating the application of these molecules in scientific and industrial settings.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are pivotal in determining the compound's applications and how it interacts with other substances. The synthesis and characterization of compounds, like the one described by Song et al. (2004), who explored novel scaffolds for combinatorial synthesis of coumarins, highlight the innovative approaches to modifying chemical properties to achieve specific outcomes (Song et al., 2004).

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Antiallergic Activity : Synthesized derivatives of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine exhibited antiallergic activity in rats. The activity varied based on the substituents at the 2-position and was enhanced with certain alkyl groups, especially isopropyl at the 7-position (Nohara et al., 1985).

  • Synthesis of Fused Pyranones : Derivatives of fused 3-hydroxymethyl-pyran-4-ones, including 1H-2-benzopyran-7-carboxylic acid analogs, were synthesized, demonstrating the versatility of these compounds in chemical synthesis (Philipp & Jirkovsky, 1979).

  • Gastroprotective Activity : Structural analysis of 6-[[1(S)-(3(S),4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-amino]-4(S), 5(S)-dihydroxy-6-oxo-3(S)-ammoniohexanoate derivatives showed varying levels of gastroprotective activity in rats. Modifications at the amino acid moiety significantly influenced activity, highlighting the importance of the 1H-2-benzopyran-1-one skeleton for activity (Shimojima & Hayashi, 1983).

Synthetic Applications and Derivatives

  • Synthesis of Mangostins : Synthesis of mangostins involved acylation of 5,7-bisbenzyloxy-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran, indicating the utility of 1H-2-benzopyran derivatives in complex organic syntheses (Lee, 1982).

  • Diuretic and Uricosuric Activities : Derivatives like [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids showed potent natriuretic and uricosuric activities, demonstrating their potential in pharmacological applications (Kitagawa et al., 1991).

  • Oxidation Studies : Studies on the oxidation of 4-oxo-4H-1-benzopyran-3-carboxaldehydes to carboxylic acids and derivatives emphasize the chemical reactivity and potential applications of these compounds in synthetic chemistry (Yoshimasa et al., 1981).

properties

IUPAC Name

5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFWJKYWJMZKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936751
Record name 5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-

CAS RN

16281-39-3
Record name Ochratoxin alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016281393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-OCHRATOXIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EEQ4NWW8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.